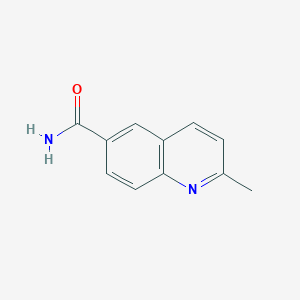

2-Methylquinoline-6-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methylquinoline-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-7-2-3-8-6-9(11(12)14)4-5-10(8)13-7/h2-6H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMOAWYNLJWFXOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C=C(C=C2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Methylquinoline 6 Carboxamide and Its Derivatives

Established Synthetic Pathways to the Quinoline-6-Carboxylic Acid Core

The traditional synthesis of the 2-Methylquinoline-6-carboxamide backbone relies on a multi-step sequence, beginning with the construction of the fundamental quinoline-6-carboxylic acid structure. This involves venerable name reactions followed by standard organic transformations.

Skraup and Doebner-von Miller Reaction Protocols for Quinoline (B57606) Ring Formation

The Skraup and Doebner-von Miller reactions are cornerstone methods for constructing the quinoline ring system from anilines. wikipedia.orgiipseries.org The Skraup synthesis involves the reaction of an aromatic amine, such as aniline (B41778), with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org A modification of this reaction involves using acrolein diethyl acetal (B89532) as a three-carbon annulation partner with aniline substrates, which can proceed in a monophasic, organic solvent-free medium and is compatible with various substituted anilines, offering moderate to good yields. lookchem.comepa.gov

The Doebner-von Miller reaction, a closely related process, utilizes α,β-unsaturated carbonyl compounds reacting with anilines, often catalyzed by Lewis acids or strong protic acids like hydrochloric acid. wikipedia.orgiipseries.org This reaction can be considered an improvement on the Skraup synthesis, allowing for the preparation of a wider variety of substituted quinolines. lookchem.com The mechanism is complex and has been a subject of debate, with studies suggesting a fragmentation-recombination pathway. wikipedia.org For the synthesis of a 2-methylquinoline (B7769805) derivative, crotonaldehyde (B89634) would be the appropriate α,β-unsaturated carbonyl partner.

Table 1: Comparison of Classical Quinoline Syntheses

| Reaction | Key Reactants | Catalyst/Conditions | Typical Products |

| Skraup Reaction | Aniline, Glycerol, Oxidizing Agent | Concentrated H₂SO₄ | Unsubstituted or substituted quinolines |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated Carbonyl | Lewis Acids (e.g., AlCl₃) or Protic Acids (e.g., HCl) | Substituted quinolines (e.g., 2,4-disubstituted) iipseries.org |

Conversion of Quinoline-6-carboxylic Acid to Acid Chloride Precursors

Once the quinoline-6-carboxylic acid core is established, the carboxylic acid group must be activated to facilitate amide bond formation. The most common method for this activation is the conversion of the carboxylic acid into a more reactive acid chloride. researchgate.net This transformation is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). commonorganicchemistry.comresearchgate.net

The reaction with thionyl chloride is often performed neat or in a suitable solvent, with the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), being gaseous, which simplifies purification. libretexts.orgchemguide.co.uk Alternatively, oxalyl chloride, often used with a catalytic amount of dimethylformamide (DMF) in a solvent like dichloromethane (B109758) (DCM), is another effective reagent for this conversion under mild conditions. commonorganicchemistry.com Phosphorus halides like phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) can also be employed. researchgate.netchemguide.co.uk

Amide Bond Formation Strategies for this compound Synthesis

The final step in this established pathway is the formation of the amide bond. This involves the reaction of the highly reactive 2-methylquinoline-6-carbonyl chloride with an appropriate amine source, typically ammonia (B1221849) or an ammonium (B1175870) salt, to yield the primary carboxamide. The fundamental principle involves the nucleophilic attack of the amine on the carbonyl carbon of the acid chloride. researchgate.net

This reaction is generally efficient and high-yielding. Alternatively, direct amidation of the carboxylic acid can be performed using coupling reagents that activate the carboxylic acid in situ. irb.hr However, the acid chloride route is a more traditional and widely used approach due to the high reactivity of the intermediate. researchgate.net

Advanced and Selective Synthetic Approaches to Quinoline-6-carboxamide (B1312354) Derivatives

Modern synthetic chemistry offers more direct and selective methods for preparing quinoline carboxamides, often involving transition-metal catalysis or advanced energy sources to improve efficiency and yield.

Palladium-Catalyzed Aminocarbonylation Reactions

A highly efficient and selective method for synthesizing quinoline-6-carboxamides is through the palladium-catalyzed aminocarbonylation of a corresponding 6-haloquinoline, such as 6-iodoquinoline (B82116). nih.gov This reaction introduces a carbonyl group (from a carbon monoxide source) and an amine in a single step. nih.govnih.gov The choice of ligand for the palladium catalyst is crucial and can determine the reaction's outcome. nih.gov

For instance, studies on the aminocarbonylation of 6-iodoquinoline have shown that using a bidentate phosphine (B1218219) ligand like XantPhos with a palladium acetate (B1210297) (Pd(OAc)₂) catalyst almost exclusively yields the desired quinoline-6-carboxamide under atmospheric pressure of carbon monoxide. nih.gov In contrast, using a monodentate ligand like triphenylphosphine (B44618) (PPh₃) under higher CO pressure (40 bar) can lead to the formation of 2-ketocarboxamides as byproducts. nih.gov This methodology offers excellent functional group tolerance. researchgate.net

Table 2: Effect of Ligand on Palladium-Catalyzed Aminocarbonylation of 6-Iodoquinoline

| Catalyst System | CO Pressure | Primary Product | Selectivity/Yield |

| Pd(OAc)₂ / XantPhos | 1 bar (Atmospheric) | Quinoline-6-carboxamide | Up to 98% Yield nih.gov |

| Pd(OAc)₂ / 2 PPh₃ | 40 bar | 2-Ketocarboxamide | Up to 63% Yield nih.gov |

Recent advancements have also explored using chloroform (B151607) as a safer in situ source of carbon monoxide in a two-chamber reactor system, making the process more amenable to laboratory settings. nih.govresearcher.life

Microwave-Assisted Synthesis Protocols for Substituted Quinoline Carboxylic Acids

Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology has been successfully applied to the synthesis of substituted quinoline carboxylic acids. nih.govresearchgate.net For example, the Doebner reaction, which involves reacting anilines, an aldehyde, and pyruvic acid, can be significantly expedited using microwave irradiation. rsc.org A three-component reaction of an aromatic aldehyde, a substituted aniline, and pyruvic acid in ethanol (B145695) with a p-TSA catalyst under microwave conditions can furnish quinoline-4-carboxylic acid derivatives in good yields within minutes. rsc.org

Microwave irradiation can also be used in catalyst-free, one-pot, three-component protocols to synthesize complex fused quinoline systems. rsc.org The rapid and efficient heating provided by microwaves makes it an attractive method for constructing the quinoline core, which can then be further functionalized to the desired carboxamide. nih.govrsc.org

Regioselective Synthesis Considerations in Quinoline Derivatives

The regioselective synthesis of quinoline derivatives is a critical aspect of their chemical preparation, ensuring the desired placement of functional groups on the quinoline core. In the context of quinoline-6-carboxamides, regioselectivity is paramount to ensure the carboxamide moiety is introduced at the C-6 position. The electronic properties of the quinoline ring and the nature of the directing groups play a significant role in governing the outcome of substitution reactions.

One-pot, three-component approaches have been described for the synthesis of quinoline-based 1,2,4-triazolo[1,5-a]quinoline derivatives, where the regioselectivity is influenced by the choice of catalyst. For instance, L-proline has been shown to achieve the highest regioselectivity in certain reactions. rsc.org Such methodologies, while not directly producing this compound, highlight the principle of catalyst-controlled regioselectivity in the functionalization of the quinoline scaffold.

Furthermore, the synthesis of quinoline-8-carboxamides has been achieved through selective Pd-catalyzed couplings at the 2-position of 2,8-dibromoquinoline, followed by lithium-bromine exchange and reaction with an isocyanate. acs.org This demonstrates a strategy where a pre-installed halogen at a specific position directs the subsequent functionalization, a principle that can be applied to the synthesis of 6-substituted quinolines. The order of reactant addition and the reaction conditions are key factors that determine the final product structure. sci-hub.se

Synthesis of Precursors and Intermediates

The synthesis of this compound relies on the availability of appropriately functionalized precursors. Key intermediates include 6-bromo-2-methylquinoline, which serves as a handle for introducing the carboxamide group, and ester derivatives that can be converted to the final amide.

Synthesis of 6-Bromo-2-methylquinoline Derivatives

6-Bromo-2-methylquinoline is a pivotal intermediate in the synthesis of various functionalized quinolines. google.comchemicalbook.comsigmaaldrich.com Its synthesis can be achieved through several established methods. One common approach is the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated aldehyde or its equivalent. For 6-bromo-2-methylquinoline, this would typically involve the reaction of 4-bromoaniline (B143363) with crotonaldehyde or its precursor.

Another strategy involves the Skraup synthesis, where an aniline is heated with glycerol, sulfuric acid, and an oxidizing agent. While classic, this method often requires harsh conditions. Modern approaches may utilize milder reagents. The properties of 6-Bromo-2-methylquinoline are summarized in the table below.

| Property | Value | Source |

| CAS Number | 877-42-9 | chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C10H8BrN | chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 222.08 g/mol | sigmaaldrich.com |

| Melting Point | 101-105 °C | sigmaaldrich.com |

| Appearance | White to pale cream crystals or powder |

The nitration of 6-bromoquinoline (B19933) has also been explored as a route to further functionalize the quinoline ring, providing a pathway to convert brominated nitroquinoline derivatives into other useful compounds via nucleophilic aromatic substitution (SNAr) reactions. researchgate.net

Introduction of Amine Substituents at the 2-Position of the Quinoline Ring

Introducing an amine group at the 2-position of the quinoline ring is a common transformation in the synthesis of quinoline derivatives. One effective method involves the amination of 2-haloquinolines. For instance, the reaction of heteroaryl chlorides with amines in the presence of potassium fluoride (B91410) in water can lead to a facile SNAr reaction. researchgate.net

A general and efficient one-pot method for the 2-amination of pyridines and quinolines proceeds via their N-oxide derivatives. The pyridine (B92270) or quinoline N-oxide is activated with tosyl anhydride (B1165640) (Ts2O) in the presence of an amine, such as tert-butylamine, followed by in situ deprotection. This method demonstrates high yields and excellent regioselectivity for the 2-position. nih.govorganic-chemistry.orgresearchgate.netscispace.com This approach is compatible with various functional groups, making it a versatile tool in organic synthesis. organic-chemistry.org

Preparation of Ester Derivatives (e.g., Methyl Quinoline-6-carboxylate)

Ester derivatives, such as methyl quinoline-6-carboxylate, are key precursors that can be readily converted to the corresponding carboxamide. The synthesis of methyl 2-methylquinoline-6-carboxylate has been reported, and its physical properties are documented. sigmaaldrich.com

| Property | Value | Source |

| CAS Number | 108166-01-4 | sigmaaldrich.com |

| Molecular Formula | C12H11NO2 | sigmaaldrich.com |

| Molecular Weight | 201.22 g/mol | |

| Boiling Point | 320.3±22.0 °C at 760 mmHg | sigmaaldrich.com |

| Melting Point | 103-105 °C | sigmaaldrich.com |

The synthesis of quinoline-6-carboxylic acid derivatives can be achieved by refluxing the corresponding acid with thionyl chloride to form the acyl chloride, which is then reacted with an appropriate amine. nih.gov For the synthesis of methyl 6-bromoquinoline-2-carboxylate, 6-bromo-2-quinolinecarboxylic acid can be refluxed in methanol (B129727) with methanesulfonic acid. chemicalbook.com A similar esterification of 2-methylquinoline-6-carboxylic acid would yield the desired methyl ester. The subsequent amidation of this ester would lead to the final this compound product. The conversion of N-substituted 4-quinolone-3-carboxylates to their corresponding carboxamides has been noted to be restrictive, sometimes necessitating alternative pathways such as the conversion of the ester to the carboxylic acid first. nih.gov

Methodological Advancements in Quinoline Synthesis Research

Recent research in quinoline synthesis has focused on the development of more efficient, economical, and environmentally friendly methods. These advancements are crucial for the sustainable production of quinoline-based compounds.

Green Chemistry Principles in Quinoline Synthesis (e.g., aqueous and solvent-free conditions)

The principles of green chemistry are increasingly being applied to the synthesis of quinolines, aiming to reduce waste, energy consumption, and the use of hazardous materials. researchgate.nettandfonline.com Multicomponent reactions (MCRs) are a prominent example of green synthetic strategies, as they allow for the rapid and efficient construction of complex molecules from simple precursors in a single step, often with high atom economy. bohrium.comresearchgate.net

The use of water as a solvent is a key aspect of green quinoline synthesis. nih.gov For example, the synthesis of pyrimido[4,5-b]quinolones has been achieved in high yields using a three-component reaction in water under reflux conditions, catalyzed by reusable Fe3O4 nanoparticles. nih.gov Solvent-free conditions represent another important green approach. The synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives has been accomplished by reacting pyruvic acid, anilines, and benzaldehydes at 80 °C without a solvent, using a nanocatalyst. nih.gov

Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times and higher yields compared to conventional heating methods. tandfonline.com These green methodologies not only offer environmental benefits but also often provide improved efficiency and scalability for the synthesis of functionalized quinolines. researchgate.netbohrium.com

Flow Chemistry Applications in Quinoline Derivative Synthesis

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. Its application to the synthesis of quinoline derivatives has enabled more efficient and greener production routes.

A notable example is the use of the Doebner-von Miller reaction, a classic method for synthesizing quinolines, adapted for a continuous flow system. Researchers have reported the synthesis of 2-methylquinoline (quinaldine) and its derivatives using a flow reactor. rsc.orgresearchgate.net In one approach, aniline and acrolein are reacted in the presence of a strong acid catalyst within a flow setup, providing a rapid and environmentally friendly route to 2-methylquinoline derivatives with good to excellent yields. rsc.org This method often utilizes water as a solvent, further enhancing its green chemistry credentials. researchgate.net

Another advanced flow chemistry approach involves the continuous synthesis of 2-methylquinoline compounds from nitroarenes and an ethanol/water system. rsc.org This process utilizes a heterogeneous Ru-Fe/γ-Al2O3 catalyst in a simple hydrogen transfer reaction. rsc.org The reaction is notable for avoiding the use of strong acids and harsh oxidants, aligning with the principles of green chemistry. rsc.org Researchers investigated various parameters to optimize the yield, including pressure, flow rate, and catalyst composition, achieving moderate to good yields for a range of nitroarenes. rsc.org

Table 1: Examples of Flow Chemistry Synthesis of 2-Methylquinoline Derivatives

| Reaction Type | Starting Materials | Catalyst/Reagent | Key Features | Yield | Reference |

|---|---|---|---|---|---|

| Doebner–von Miller | Aniline, Acrolein | Strong acid (e.g., H₂SO₄) | Continuous flow in water; rapid and green route. | 39-91% | rsc.orgresearchgate.net |

| Hydrogen Transfer Reaction | Nitroarenes, Ethanol/Water | Ru–Fe/γ-Al₂O₃ | Heterogeneous and continuous; avoids strong acids/oxidants. | 46-88% | rsc.org |

Catalyst Systems in Quinoline Synthesis

The development of novel catalyst systems has been instrumental in advancing quinoline synthesis, allowing for milder reaction conditions, greater functional group tolerance, and higher efficiency. Transition-metal catalysts, particularly those based on copper and iridium, have proven to be exceptionally versatile.

Copper-Catalyzed Synthesis

Copper catalysts are attractive due to their low cost, low toxicity, and high catalytic activity. Various copper-catalyzed reactions have been developed for synthesizing a wide array of quinoline derivatives.

One effective method is a tandem reaction involving a Knoevenagel condensation of ortho-bromobenzaldehyde with active methylene (B1212753) nitriles, followed by a copper-catalyzed reductive amination and intramolecular cyclization to form substituted quinolines. rsc.org Another innovative approach describes a copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid to directly synthesize 2-substituted quinolines under aerobic conditions. organic-chemistry.org Furthermore, well-defined, air-stable Cu(II)-pincer complexes have been used to catalyze the dehydrogenative coupling of 2-aminobenzylalcohols with ketones, producing a variety of substituted quinolines from readily available starting materials. ijstr.org A novel copper-catalyzed cyclization reaction has also been described for the synthesis of N-fused quinolines, which proceeds through a C(sp³)–H activation-radical addition–cyclization cascade. acs.orgacs.org

Iridium-Catalyzed Synthesis

Iridium catalysts have emerged as powerful tools for quinoline synthesis, particularly through hydrogen-transfer reactions, which are highly atom-economical. A prominent strategy is the acceptorless dehydrogenative coupling (ADC) of 2-aminobenzyl alcohols with secondary alcohols, catalyzed by cyclometalated iridium complexes. beilstein-journals.orgresearchgate.net This one-pot synthesis is environmentally friendly, uses easily accessible starting materials, and proceeds under mild conditions to afford quinolines in high yields. beilstein-journals.org

Another powerful iridium-catalyzed method involves the tandem isomerization/cyclization of allylic alcohols with 2-aminobenzyl alcohol. organic-chemistry.org This process, which uses a [IrCp*Cl₂]₂/KOH system, integrates the isomerization of allylic alcohols into ketones, followed by an oxidative cyclization and condensation to yield substituted quinolines. organic-chemistry.org Additionally, iridium catalysts have been effectively used for the synthesis of functionalized quinolines from the reaction of 2-aminobenzyl alcohols and α,β-unsaturated ketones. organic-chemistry.org

Table 2: Overview of Catalytic Systems in Quinoline Synthesis

| Catalyst Type | Reaction Type | Substrates | Key Advantages | Reference |

|---|---|---|---|---|

| Copper | Tandem Knoevenagel condensation/amination/cyclization | o-bromobenzaldehyde, active methylene nitriles | Regioselective synthesis of 2-aminoquinolines. | rsc.org |

| Copper | Intermolecular decarboxylative cascade cyclization | Aryl aldehydes, anilines, acrylic acid | Direct synthesis of 2-substituted quinolines; aerobic conditions. | organic-chemistry.org |

| Copper | Dehydrogenative Coupling | 2-aminobenzylalcohols, ketones | Uses air-stable Cu(II)-pincer catalyst; moderate to good yields. | ijstr.org |

| Iridium | Acceptorless Dehydrogenative Coupling (ADC) | 2-aminobenzyl alcohols, secondary alcohols | Environmentally friendly; high yields (up to 95%). | beilstein-journals.org |

| Iridium | Tandem Isomerization/Cyclization | Allylic alcohols, 2-aminobenzyl alcohol | Atom-economical; avoids toxic oxidants. | organic-chemistry.org |

| Iridium | Reaction with α,β-unsaturated ketones | 2-aminobenzyl alcohols, α,β-unsaturated ketones | Broad functional group tolerance; high efficiency. | organic-chemistry.org |

Biological Activities and Mechanistic Studies of 2 Methylquinoline 6 Carboxamide Analogues

Modulation of Specific Molecular Targets and Pathways

Enzyme Inhibition

Histone Deacetylase (HDAC) Inhibition

The inhibition of histone deacetylases (HDACs) is a promising therapeutic strategy, particularly in oncology. researchgate.net HDACs are crucial for regulating gene transcription by removing acetyl groups from histones, and their dysregulation is linked to cancer development. researchgate.netmdpi.com Several 2-methylquinoline-6-carboxamide analogues have been investigated as HDAC inhibitors.

In one study, a series of 8-substituted quinoline-2-carboxamide (B1208818) derivatives were designed and synthesized. researchgate.netnih.gov The most potent compound from this series demonstrated an IC50 value of 0.050 µM, which is threefold more potent than the established HDAC inhibitor Vorinostat (IC50 = 0.137 µM). researchgate.netnih.gov This particular analogue also exhibited low toxicity in normal human umbilical vein endothelial cells (HUVEC), suggesting a favorable safety profile. nih.gov

Another study focused on 2-phenylquinoline-4-carboxylic acid derivatives as HDAC inhibitors. frontiersin.org Within this series, compounds D28 and D29 showed significant selectivity for HDAC3 over other HDAC isoforms (HDAC1, 2, and 6). frontiersin.org Mechanistic studies revealed that compound D28 induces G2/M cell cycle arrest and promotes apoptosis in cancer cells, highlighting its potential as a lead compound for anticancer drug development. frontiersin.org

Table 1: HDAC Inhibitory Activity of Selected Quinoline (B57606) Derivatives

| Compound | Target | IC50 (µM) | Key Findings | Reference |

|---|---|---|---|---|

| 21g | Pan-HDAC | 0.050 | 3-fold more potent than Vorinostat; low toxicity. researchgate.netnih.gov | researchgate.netnih.gov |

| D28 | HDAC3 | - | Selective for HDAC3; induces G2/M cell cycle arrest and apoptosis. frontiersin.org | frontiersin.org |

| D29 | HDAC3 | - | Selective for HDAC3. frontiersin.org | frontiersin.org |

| Vorinostat | Pan-HDAC | 0.137 | Reference HDAC inhibitor. researchgate.net | researchgate.net |

Cyclooxygenase-2 (COX-2) Modulation

Cyclooxygenase-2 (COX-2) is an enzyme that plays a key role in inflammation and has been implicated in the development of cancer. nih.gov The selective inhibition of COX-2 over its isoform, COX-1, is a desirable therapeutic goal to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Research into quinoline derivatives has identified potent and selective COX-2 inhibitors. For instance, a series of 4-carboxyl quinoline derivatives with a methylsulfonyl COX-2 pharmacophore were synthesized. researchgate.net Among these, 7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (compound 9e) was identified as a highly potent and selective COX-2 inhibitor with an IC50 of 0.043 µM and a selectivity index greater than 513. researchgate.net This potency surpassed that of the well-known COX-2 inhibitor celecoxib (B62257) (IC50 = 0.060 µM; SI = 405). researchgate.net Molecular modeling suggested that the p-MeSO2 group on the C-2 phenyl ring plays a crucial role in its high affinity for the COX-2 binding site. researchgate.net

In another study, novel 1,2,4-triazine-quinoline hybrids were developed as dual inhibitors of COX-2 and 15-lipoxygenase (15-LOX). nih.gov Hybrid 8e, featuring a 6-benzyl triazine and 6-benzyloxy 2-hydroxyquinoline, emerged as the most potent and selective COX-2 inhibitor in the series, with an IC50 of 0.047 µM and a selectivity index of 265.9. nih.gov

Table 2: COX-2 Inhibitory Activity of Selected Quinoline Derivatives

| Compound | COX-2 IC50 (µM) | Selectivity Index (SI) | Key Findings | Reference |

|---|---|---|---|---|

| 9e | 0.043 | >513 | More potent and selective than Celecoxib. researchgate.net | researchgate.net |

| 8e | 0.047 | 265.9 | Potent and selective COX-2 inhibitor. nih.gov | nih.gov |

| Celecoxib | 0.060 | 405 | Reference COX-2 inhibitor. researchgate.net | researchgate.net |

NAD-Hydrolyzing Enzyme CD38 Inhibition

The NAD-hydrolyzing enzyme CD38 is a key regulator of cellular NAD+ levels, and its inhibition is being explored for various therapeutic applications, including metabolic diseases and aging. nih.govnih.gov Researchers have identified quinoline-based compounds as potent inhibitors of CD38.

Starting from a 4-amino-8-quinoline carboxamide lead, a series of 2,4-diamino-8-quinazoline carboxamides were developed. nih.gov This scaffold hopping approach led to the identification of 39 novel CD38 inhibitors, with eight of them being 10-100 times more potent than the initial lead. nih.gov One of the most potent analogues, compound 1am, exhibited single-digit nanomolar inhibitory activity. nih.gov A representative compound from this series, 1r, also demonstrated favorable pharmacokinetic properties for in vivo studies. nih.gov

Table 3: CD38 Inhibitory Activity of Selected Quinazoline Carboxamides

| Compound | Activity | Key Findings | Reference |

|---|---|---|---|

| 1am | Single-digit nanomolar inhibitor | 10-100 fold more potent than lead compound. nih.gov | nih.gov |

| 1r | Potent inhibitor | Suitable pharmacokinetic parameters for in vivo studies. nih.gov | nih.gov |

Other Enzyme-Binding Interactions and Metabolic Pathway Influences

Quinoline-based compounds have demonstrated inhibitory activity against a variety of other enzymes, highlighting the versatility of this chemical scaffold. nih.gov Studies have shown that certain quinoline analogues can inhibit enzymes that interact with DNA, such as DNA methyltransferases (DNMTs), polymerases, and base excision repair glycosylases. nih.govbiorxiv.org

For example, specific quinoline analogues with methylamine (B109427) or methylpiperazine additions have shown low micromolar inhibitory potency against both human DNMT1 and the bacterial DNA methyltransferase CamA. nih.govbiorxiv.org These compounds are believed to act by intercalating into the DNA, leading to a conformational change in the enzyme. nih.govbiorxiv.org

Furthermore, investigations into the metabolism of quinoline derivatives have revealed enzymatic processes involved in their degradation. For instance, the catabolism of 2-methylquinoline (B7769805) can be initiated by enzymes like quinaldine (B1664567) 4-oxidase. rsc.org

Receptor Antagonism

In addition to enzyme inhibition, this compound analogues have been explored for their ability to antagonize specific receptors. A notable example is the P2X7 receptor (P2X7R), which is implicated in various pathological conditions, including cancer. nih.gov

A study exploring the structure-activity relationship of novel pyrazine, quinoline-carboxamide, and oxadiazole series as P2X7R antagonists found that several quinoline-6-carboxamide (B1312354) derivatives were potent and selective inhibitors. nih.gov In this series, the 4-iodo substituted compound 2f was the most potent, with an IC50 value of 0.566 µM, representing a 7-fold improvement in potency compared to the standard antagonist suramin. nih.gov The 4-fluoro (2e ) and 4-chloro (2g ) analogues also showed significant potency. nih.gov In-silico modeling suggested that these compounds interact with key amino acid residues at an allosteric site of the receptor. nih.gov

Table 4: P2X7R Antagonistic Activity of Selected Quinoline-6-carboxamide Derivatives

| Compound | IC50 (µM) | Key Findings | Reference |

|---|---|---|---|

| 2f | 0.566 | 7-fold more potent than suramin. nih.gov | nih.gov |

| 2e | 0.624 | Similar potency to 2f and 2g. nih.gov | nih.gov |

| 2g | 0.813 | Similar potency to 2e and 2f. nih.gov | nih.gov |

| Suramin | - | Standard P2X7R antagonist. nih.gov | nih.gov |

Investigating Cellular Processes

Derivatives of quinoline-carboxamide have been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. nih.govmdpi.com One study on 6-cinnamamido-quinoline-4-carboxamide (CiQ) derivatives demonstrated that these compounds trigger apoptosis, as evidenced by the cleavage of caspase-9 and poly(ADP-ribose) polymerase (PARP). nih.gov Flow cytometry analysis further revealed that this induction of apoptosis was independent of the cell cycle stage. nih.gov

In another study focusing on P2X7R antagonists, a quinoline-carboxamide derivative, compound 1e, was identified as a promising inducer of apoptosis. nih.govnih.gov Flow cytometry showed that this compound led to 35% cell death in P2X7R-transfected cells. nih.govnih.gov Fluorescence microscopy further confirmed these findings, showing increased cellular shrinkage and nuclear condensation upon treatment with compounds 1e and 2f. nih.govnih.gov Similarly, aryl ester derivatives of quinoline-2-carboxylic acid have been synthesized and shown to induce apoptosis in PC3 prostate cancer cells, with a notable increase in Bax expression and a decrease in Bcl-2 expression, which in turn enhances the activity of caspases-7 and -9. nih.gov

| Compound | Cell Line | Apoptotic Effect |

| CiQ derivatives | Human lymphoblastic leukemia and solid tumor cell lines | Cleavage of caspase-9 and PARP nih.gov |

| Compound 1e | P2X7R-transfected MCF-7 | 35% cell death (PI positive cells) nih.govnih.gov |

| Compound 2e | P2X7R-transfected MCF-7 | 25% cell death (PI positive cells) nih.govnih.gov |

| Compound 2f | P2X7R-transfected MCF-7 | 20% cell death (PI positive cells) nih.govnih.gov |

| Compound 1d | P2X7R-transfected MCF-7 | 19% cell death (PI positive cells) nih.govnih.gov |

| Quinoline-2-carboxylic acid aryl ester | PC3 | Increased Bax/Bcl-2 ratio, enhanced caspase-7 and -9 activity nih.gov |

Quinoline-carboxamide analogues have demonstrated significant antiproliferative activity against a range of cancer cell lines. nih.govmdpi.com For instance, 18 different derivatives of 6-cinnamamido-quinoline-4-carboxamide (CiQ) were synthesized and found to inhibit the proliferation of human lymphoblastic leukemia cells and several solid tumor cell lines, with IC50 values ranging from 0.3 to less than 10 µM. nih.gov Notably, the IC50 values for these CiQ derivatives were at least 10-fold lower than that of chloroquine (B1663885), indicating greater cytotoxicity. nih.gov

Similarly, novel quinoline compounds have been developed that exhibit submicromolar antiproliferative activities against leukemic and solid cancer cell lines. mdpi.com The antiproliferative effects of selective P2X7R antagonists have also been evaluated, showing a reduction in cancer cell proliferation and indicating the involvement of the P2X7 receptor in this process. nih.govnih.gov Furthermore, an aryl ester synthesized from quinoline-2-carboxylic acid displayed potent cytotoxicity against PC3 prostate cancer cells with an IC50 value of 26 µg/mL. nih.gov

| Compound Series | Cancer Cell Lines | IC50 Range (µM) |

| CiQ derivatives | Human lymphoblastic leukemia, various solid tumors | 0.3 to <10 nih.gov |

| Quinoline-3-carboxamides (B1200007) | MCF-7 | 0.839 to 10.85 researchgate.net |

| Quinoline-based DNMT inhibitors | U937 AML, HL60 APL | Submicromolar to single-digit micromolar mdpi.com |

The anticancer effects of this compound analogues are often linked to their ability to modulate critical signaling pathways involved in cell survival and proliferation. The activation of the P2X7 receptor, which is targeted by some quinoline-carboxamide derivatives, has been connected to the activation of protein kinases such as various mitogen-activated protein kinases (MAPK) and the PI3K-Akt signaling pathway. nih.gov

Furthermore, derivatives of 6-cinnamamido-quinoline-4-carboxamide have been found to impair lysosome function and disrupt autophagy. nih.gov Autophagy is a cellular process that cancer cells can use to survive under stress. By inhibiting this process, these compounds can lead to the induction of apoptosis. nih.gov The study of these compounds revealed that they can alter lysosome function, which is a key aspect of their mechanism of action. nih.gov

Antimicrobial Research

The rise of antimicrobial resistance necessitates the development of new classes of therapeutic agents. Quinoline derivatives have long been a source of antimicrobial drugs, and analogues of this compound continue this legacy with a broad range of activities.

Research has demonstrated that quinoline-carboxamide derivatives possess significant antibacterial properties against a spectrum of both Gram-positive and Gram-negative bacteria. bohrium.combiointerfaceresearch.comresearchgate.net For instance, synthesized quinoline-6-carboxamides have shown activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). bohrium.comresearchgate.net The activity of these compounds is often influenced by the specific substitutions on the quinoline ring and the carboxamide moiety. Some derivatives have exhibited antibacterial efficacy comparable to established antibiotics like ciprofloxacin. biointerfaceresearch.com

| Compound Type | Gram-Positive Strain | Gram-Negative Strain | Activity Level |

| Quinoline-6-carboxamides | Staphylococcus aureus | Escherichia coli | Active |

| Quinolone-based dihydrotriazines | S. aureus | E. coli | Excellent (MIC of 2 μg/mL) biointerfaceresearch.com |

| Hydrazine-based quinolines | S. aureus | E. coli | Good biointerfaceresearch.com |

This table summarizes the broad-spectrum antibacterial activity of various quinoline derivatives.

A critical application of quinoline analogues is in combating drug-resistant pathogens. This is particularly relevant in the fight against malaria, where resistance to chloroquine, a quinoline-based drug, is widespread. nih.gov Novel quinoline-4-carboxamide derivatives have been identified through phenotypic screening and optimized to exhibit potent activity against the blood stages of Plasmodium falciparum, including chloroquine-resistant strains. nih.govacs.orgnih.gov One such derivative, DDD107498, not only showed low nanomolar potency but also demonstrated efficacy in mouse models of malaria. nih.govacs.orgnih.gov

Similarly, other hybrid quinoline compounds, such as those combined with pyrimidine (B1678525) or ferrocene, have displayed significant activity against chloroquine-resistant strains of P. falciparum. nih.govresearchgate.net These compounds often work by inhibiting hemozoin formation, a crucial detoxification pathway for the parasite. nih.gov

In the bacterial realm, quinoline-2-one derivatives have shown significant action against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE). nih.gov

| Compound Class | Resistant Pathogen | Noteworthy Findings |

| Quinoline-4-carboxamides | Chloroquine-resistant P. falciparum | Potent in vitro activity and in vivo efficacy. nih.govacs.orgnih.gov |

| 4-Aminoquinoline-pyrimidine hybrids | Chloroquine-resistant P. falciparum | Excellent in vitro activity, often exceeding that of chloroquine against resistant strains. nih.gov |

| Quinoline-2-one derivatives | Methicillin-resistant S. aureus (MRSA) | Potent antibacterial activity with low MIC values. nih.gov |

This table highlights the activity of quinoline analogues against resistant pathogens.

Antiviral Effects (e.g., influenza virus replication inhibition)

Beyond their utility in HIV and bacterial infections, quinoline derivatives have also been investigated for their broader antiviral properties. A key area of this research has been the inhibition of the influenza virus. nih.govnih.govmdpi.com Studies have shown that certain quinoline compounds can effectively inhibit the replication of influenza A virus strains, including those that have developed resistance to existing antiviral drugs like oseltamivir. mdpi.com

The mechanism of action for these antiviral effects can vary. For some compounds, the target is the viral replication process itself. For example, anthraquinone-2-carboxylic acid, a compound with structural similarities to the quinoline core, has been shown to target the final phase of intracellular replication of the influenza virus. mdpi.com This suggests that these compounds may interfere with viral RNA transcription and replication. mdpi.com

Antioxidant Properties and Protection Against Oxidative Stress

Oxidative stress, resulting from an overproduction of reactive oxygen species (ROS), is implicated in the pathogenesis of numerous diseases. Antioxidants can mitigate this damage by scavenging free radicals. Quinoline derivatives, including those with a carboxamide or a related hydrazone structure, have been synthesized and evaluated as bioisosteric analogues of melatonin (B1676174), a known potent antioxidant. nih.gov These compounds have demonstrated significant in vitro antioxidant activity, showcasing their ability to protect against oxidation. nih.gov The indole (B1671886) ring of melatonin can be effectively replaced by other aromatic systems like quinoline, leading to new compounds with appealing physiological properties as free-radical scavengers. nih.gov

Mechanistic Elucidation through Advanced Methodologies

The understanding of how this compound analogues exert their biological effects has been advanced through a variety of modern research methodologies. In the context of antimalarial activity, a novel mechanism was identified for a quinoline-4-carboxamide derivative through a combination of phenotypic screening and subsequent target deconvolution. nih.govacs.orgnih.gov This led to the discovery that the compound inhibits the parasite's translation elongation factor 2 (PfEF2), a previously unexploited target for antimalarial drugs. nih.govacs.orgnih.gov

For HIV latency reversal, the dual mechanisms of action were elucidated through a series of molecular and cellular assays. These likely included HDAC activity assays, analysis of NFAT pathway activation through reporter gene assays or electrophoretic mobility shift assays (EMSAs), and co-immunoprecipitation experiments to study the dissociation of the P-TEFb complex. researchgate.net

In the study of antiviral effects against influenza, time-of-addition assays have been crucial in pinpointing the stage of the viral life cycle that is inhibited. mdpi.com These experiments, which involve adding the compound at different time points post-infection, can distinguish between inhibition of viral entry, replication, or release. mdpi.com Further mechanistic insights are often gained through molecular docking studies, which can predict the binding interactions between the compound and viral proteins. mdpi.com

The antibacterial mechanisms are often investigated through minimum inhibitory concentration (MIC) studies against a panel of bacterial strains, which help to define the spectrum of activity. biointerfaceresearch.com More advanced techniques may involve investigating the inhibition of specific bacterial enzymes or pathways, such as DNA gyrase or cell wall synthesis.

In Situ Spectroscopic Analysis (e.g., FTIR, NMR) to Track Intermediate Formation

The synthesis of carboxamides, including this compound, typically involves the reaction of a carboxylic acid with an amine. In situ spectroscopic techniques like Fourier-transform infrared (FTIR) and nuclear magnetic resonance (NMR) spectroscopy are invaluable for monitoring these reactions in real time. They allow researchers to track the consumption of reactants and the formation of intermediates and final products without the need for isolating compounds at various stages.

FTIR Spectroscopy: This technique can monitor the progress of the amidation reaction by observing changes in characteristic vibrational frequencies. The disappearance of the broad O-H stretching band of the carboxylic acid (around 2500-3300 cm⁻¹) and the C=O stretching frequency of the carboxylic acid dimer (around 1710 cm⁻¹) would be observed. Concurrently, the appearance of the N-H stretching bands of the amide (around 3100-3500 cm⁻¹) and the characteristic amide I (C=O stretch, ~1650 cm⁻¹) and amide II (N-H bend, ~1550 cm⁻¹) bands would indicate the formation of the this compound product.

NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can provide detailed structural information and quantitative data on the reaction mixture. In ¹H NMR, the chemical shift of the carboxylic acid proton is typically very broad and downfield. As the reaction proceeds, this signal diminishes, while new signals corresponding to the amide N-H proton and shifts in the aromatic protons of the quinoline ring appear, confirming the structural modification. Dynamic and two-dimensional NMR experiments can be particularly useful for studying the conformational isomers (s-cis/s-trans) that can arise due to restricted rotation around the amide C-N bond, a phenomenon observed in similar carboxamidouracil structures. mdpi.com These studies help confirm the presence of different conformers in solution. mdpi.com For instance, exchange spectroscopy (EXSY) can show cross-correlation peaks that confirm the interconversion between these rotational isomers. mdpi.com

While specific in-situ studies for this compound are not detailed in the available literature, these standard methodologies are fundamental in synthetic organic chemistry for optimizing reaction conditions and understanding reaction mechanisms for this class of compounds.

Calcium Mobilization Assays (e.g., h-P2X7R-MCF-7 cells)

Analogues of this compound have been investigated for their activity as antagonists of the P2X7 receptor (P2X7R), an ATP-gated ion channel involved in various pathological conditions, including cancer. nih.govnih.gov The function of P2X7R antagonists is often assessed using calcium mobilization assays in cells engineered to express the receptor, such as human P2X7R-transfected MCF-7 (h-P2X7R-MCF-7) cells. nih.govresearchgate.net

Upon activation by its agonist (e.g., BzATP), the P2X7R opens a channel that allows calcium ions (Ca²⁺) to flow into the cell. nih.gov This influx can be measured using fluorescent Ca²⁺ indicators. In these assays, an antagonist's potency is determined by its ability to inhibit this Ca²⁺ influx. The results are typically reported as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the antagonist required to inhibit the Ca²⁺ response by 50%.

In a study evaluating various quinoline-carboxamide derivatives, several compounds demonstrated potent and selective inhibition of the h-P2X7R. nih.govnih.gov The inhibitory potency was influenced by the types of substitutions on the phenyl ring of the carboxamide moiety. The most potent compounds showed IC₅₀ values in the sub-micromolar range and were found to be inactive at other related P2X receptors, indicating their selectivity for P2X7R. nih.govnih.gov

Table 1: Inhibitory Potency of Selected Quinoline-Carboxamide Analogues on h-P2X7R

| Compound | Substitutions | IC₅₀ (µM) |

|---|---|---|

| 1d | 4-F | 0.682 |

| 1e | 4-Cl | 0.457 |

| 2e | 3,4-diCl | 0.624 |

| 2f | 3-Cl, 4-F | 0.566 |

| 2g | 3-Cl, 4-CH₃ | 0.813 |

Data sourced from a study on carboxamide and quinoline derivatives as P2X7R antagonists. nih.govnih.gov

Cell Viability and Proliferation Assays (e.g., WST-1, crystal violet)

To assess the potential therapeutic effects of this compound analogues, their impact on cell survival and growth is evaluated using cell viability and proliferation assays.

WST-1 Assay: This is a colorimetric assay used to quantify cell proliferation and viability. cellbiologics.comsigmaaldrich.cn It utilizes a tetrazolium salt (WST-1) that is cleaved by mitochondrial dehydrogenases in metabolically active cells to form a water-soluble formazan (B1609692) dye. abcam.comtakarabio.com The amount of formazan produced, measured by absorbance at ~450 nm, is directly proportional to the number of viable cells in the culture. abcam.comcreative-bioarray.com This allows for the quantitative determination of a compound's cytostatic (growth-inhibiting) or cytotoxic (cell-killing) effects.

Crystal Violet Assay: This assay is another method for determining cell viability, particularly for adherent cells. nih.govresearchgate.net Crystal violet is a dye that binds to proteins and DNA. nih.gov In the procedure, cells that have died and detached from the culture plate are washed away. abcam.com The remaining adherent, viable cells are stained with the dye. After a washing step to remove excess dye, the bound crystal violet is solubilized, and the absorbance is measured (typically at ~570 nm). abcam.com A reduction in staining compared to an untreated control indicates a loss of cells due to cell death or inhibition of proliferation. nih.gov

In studies of quinoline-carboxamide derivatives as P2X7R antagonists, cell viability was assessed using the related MTT assay in various cell lines. nih.gov The results showed that the viability varied depending on the compound and the cell line used. For example, some potent P2X7R antagonists exhibited over 80% cell viability in non-transfected cell lines at a concentration of 100 µM, suggesting low general cytotoxicity. nih.gov Furthermore, the anti-proliferative effects of these antagonists were measured, indicating that their ability to inhibit cell growth is linked to their antagonism of the P2X7R. nih.gov

Table 2: Cell Viability and Anti-proliferative Effects of Selected P2X7R Antagonists

| Compound | Cell Viability (100 µM, MTT Assay) | Anti-proliferative Effect (10 µM) |

|---|---|---|

| 1d | >80% (in non-transfected cell lines) | 19% |

| 1e | Not specified, but potent apoptotic inducer | 70% |

| 2e | >80% (in non-transfected cell lines) | Not specified |

| 2f | Not specified | 24% |

Data compiled from biological evaluations of quinoline-carboxamide derivatives. nih.gov

Cellular Assays for HIV-1 Gene Expression Reactivation

A significant challenge in curing HIV/AIDS is the virus's ability to remain dormant in latent reservoirs. researchgate.net The "shock and kill" strategy aims to use latency-reversing agents (LRAs) to reactivate HIV gene expression, making the infected cells visible to the immune system for destruction. nih.govresearchgate.net Analogues of 2-methylquinoline have been explored for this purpose. researchgate.net

Cellular assays for screening potential LRAs often use latently infected T-cell lines, such as J-Lat A2 cells. researchgate.net These cells contain a latent, full-length HIV-1 provirus where the nef gene has been replaced with a green fluorescent protein (GFP) reporter. When the HIV-1 promoter is activated by an LRA, the cells express GFP, which can be easily quantified using flow cytometry.

In a study investigating 2-methylquinoline derivatives, compounds were screened for their ability to induce GFP expression in J-Lat A2 cells. researchgate.net The results showed that the reactivation potency was highly dependent on the substitution patterns on the quinoline and phenyl rings. A derivative known as AV6 (a 2-methylquinoline with specific substitutions) was used as a positive control. The study found that 3',4'-dichloro substitutions on the phenyl ring were crucial for potent reactivation of latent HIV-1 gene expression. researchgate.net

Table 3: Reactivation of Latent HIV-1 Gene Expression by 2-Methylquinoline Analogues in J-Lat A2 Cells

| Compound | R¹ Substituent (Position 6) | R³ & R⁴ Substituents (Phenyl Ring) | GFP Positive Cells (%) at 10 µM |

|---|---|---|---|

| 7a (AV6) | OCH₃ | 3',4'-diCl | 57.0 |

| 7f | OCH₂CH₃ | 3',4'-diCl | 12.1 |

| 7k | OCH₃ | 4'-NO₂ | <5.0 |

| 7l | OCH₃ | 4'-COOH | <5.0 |

| 7o | OCH(CH₃)₂ | 3',4'-diCl | 1.8 |

Data adapted from a study on the reactivation of latent HIV-1 by quinoline derivatives. researchgate.net

This type of cellular assay is critical for the initial identification and structure-activity relationship (SAR) analysis of novel compounds that could become part of a "shock and kill" therapeutic strategy for HIV-1. nih.govembopress.org

Structure Activity Relationship Sar Studies of 2 Methylquinoline 6 Carboxamide Derivatives

Impact of Substituents on the Quinoline (B57606) Ring System

The quinoline scaffold is a key component in many pharmacologically active compounds. nih.gov The nature and position of substituents on this bicyclic system can significantly alter the molecule's electronic properties, steric profile, and ultimately, its interaction with biological targets. numberanalytics.com

The presence of a methyl group at the C-2 position of the quinoline ring is a common feature in many biologically active derivatives. For instance, in the context of antimalarial research, the presence of an electron-donating methoxy (B1213986) group at the C-2 position of a quinoline-imidazole hybrid enhanced its activity, whereas an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org This suggests that an electron-donating group, such as a methyl group, at position 2 can be beneficial for certain biological activities.

The substituent at the C-6 position of the quinoline ring plays a crucial role in determining the pharmacological profile of the molecule.

Carboxamide: The carboxamide group at position 6 is a key feature of many active compounds. For example, a series of 2-amino and 2-methoxy quinoline-6-carboxamide (B1312354) derivatives have been synthesized and evaluated as metabotropic glutamate (B1630785) receptor type 1 (mGluR1) antagonists. jst.go.jpnih.gov

Sulfonylamide: In a series of quinoline-6-carboxamide derivatives designed as P2X7R antagonists, a sulfonate linkage was found to be associated with favorable P2X7R inhibition. nih.gov

Carboxylic Acid: Quinoline-6-carboxylic acid serves as a starting material for the synthesis of various derivatives, including potent P2X7R antagonists. nih.gov

The following table summarizes the activity of some quinoline-6-substituted derivatives:

| Compound ID | Substituent at C-2 | Substituent at C-6 | Target | Activity (IC₅₀) |

| 13c | 2-amino | N-ethyl-carboxamide | mGluR1 | 2.16 µM jst.go.jpnih.gov |

| 2f | Not specified | Carboxamide benzenesulfonate (B1194179) | P2X7R | 0.566 µM nih.gov |

| 2e | Not specified | Carboxamide benzenesulfonate | P2X7R | 0.624 µM nih.gov |

| 2g | Not specified | Carboxamide benzenesulfonate | P2X7R | 0.813 µM nih.gov |

Substitutions at other positions on the quinoline ring, such as C-4, also significantly impact activity.

Hydroxyl and Halogen Substitutions: In a series of dihydropyran-quinoline derivatives, chloro and fluoro substitutions at position 4 of a phenyl ring attached to the quinoline system were found to be potent inhibitors of α-glucosidase. nih.gov Specifically, the chloro-substituted derivative had an IC₅₀ of 10.3 µM, and the fluoro-substituted derivative had an IC₅₀ of 15.7 µM. nih.gov Shifting the fluoro group from position 4 to 3 resulted in a significant drop in activity. nih.gov In another study on 4-aminoquinolines, modifications to the quinoline nucleus, including substitutions, generally led to lower antimalarial potency. nih.gov However, a 4-substituted quinoline derivative showed potential as an anticancer and antileishmanial agent. nih.gov

The table below illustrates the effect of halogen substitution on α-glucosidase inhibition:

| Compound ID | Substitution on Phenyl Ring | α-Glucosidase Inhibition (IC₅₀) |

| 44 | 4-chloro | 10.3 µM nih.gov |

| 45 | 4-fluoro | 15.7 µM nih.gov |

| 46 | 3-fluoro | 95.7 µM nih.gov |

Significance of the Carboxamide Moiety

The carboxamide linkage is a critical functional group that enhances the pharmacological properties of quinoline derivatives, particularly their anticancer potency. nih.govnih.gov

The size and electronic character of the amide group are crucial for effective receptor binding. The amide linkage provides molecular flexibility and hydrogen bonding opportunities, which can improve target affinity. nih.gov In a study of quinoline-4-carboxamide derivatives, the amide NH was found to be important for antimalarial activity, as capping it with a methyl group resulted in a significant decrease in potency. acs.org

Modifications to the amide nitrogen and the terminal groups attached to it can profoundly influence the biological activity.

Substitutions on the Amide Nitrogen: Replacing the amide hydrogen with a methyl group in a quinoline-4-carboxamide derivative led to an 87-fold decrease in antimalarial potency. acs.org This highlights the importance of the N-H bond for activity.

Terminal Moieties: In a series of quinoline-3-carboxamides (B1200007) investigated as ATM kinase inhibitors, the electron-donating nature of the R group on the amide was found to be important for cytotoxicity. nih.gov For quinoline-6-carboxamide derivatives acting as P2X7R antagonists, substitutions on the phenyl ring of the benzenesulfonate moiety attached to the carboxamide influenced potency, with iodo, fluoro, and chloro substitutions enhancing affinity. nih.gov

The following table shows the impact of substitutions on the amide moiety on biological activity:

| Compound Series | Modification | Effect on Activity |

| Quinoline-4-carboxamide | Capping amide NH with a methyl group | 87-fold decrease in antimalarial potency acs.org |

| Quinoline-3-carboxamide | Electron-donating R group on amide | Important for cytotoxicity nih.gov |

| Quinoline-6-carboxamide benzenesulfonates | Iodo, fluoro, chloro substitutions on phenyl ring | Enhanced P2X7R antagonist affinity nih.gov |

Pharmacophore Identification and Optimization

Pharmacophore modeling is a fundamental aspect of drug design, focusing on the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For 2-methylquinoline-6-carboxamide derivatives, pharmacophore studies have been instrumental in elucidating the structural requirements for their antagonistic activity at the metabotropic glutamate receptor 1 (mGluR1) and their inhibitory effects on the enzyme CD38.

Key Structural Features for mGluR1 Antagonism

Research into the SAR of 2-substituted quinoline-6-carboxamides has identified several key structural elements that are critical for their antagonistic activity against the mGluR1 receptor, a target implicated in neuropathic pain. A crucial discovery is the importance of a hydrophobic and bulky substituent at the 2-position of the quinoline ring. For instance, the incorporation of a cyclic amine at this position has been shown to significantly enhance potency.

The nature of the carboxamide group at the 6-position is another vital factor. Studies have indicated that a secondary amide at this position is an essential feature for improving mGluR1 antagonistic activity. The interplay between the substituent at the 2-position and the amide at the 6-position defines the core pharmacophore for this activity.

| Compound ID | R1 Substituent (2-position) | R2 Substituent (6-carboxamide) | mGluR1 IC50 (µM) |

| 13a | 4-methylpiperazin-1-yl | -NH-ethyl | 10.0 |

| 13b | piperidin-1-yl | -NH-ethyl | 4.14 |

| 13c | 4-hydroxypiperidin-1-yl | -NH-ethyl | 2.16 |

Structural Determinants for CD38 Inhibition

The enzyme CD38 is a key regulator of cellular NAD+ levels, and its inhibition is a promising strategy for various diseases. Systematic exploration of 4-amino-8-quinoline carboxamides, a class of compounds structurally related to this compound, has provided significant insights into the structural determinants for potent CD38 inhibition. nih.govmdpi.com

Starting from an initial micromolar hit, SAR studies of the substituents at the 4-, 6-, and 8-positions of the quinoline ring led to the identification of compounds with 10- to 100-fold greater potency. nih.gov These studies revealed that specific substitutions on the quinoline core are crucial for high-affinity binding to the CD38 enzyme. While the initial hit was an 8-quinoline carboxamide, the principles of substituent effects on the quinoline scaffold are relevant to the broader class of quinoline carboxamides. nih.govmdpi.com

| Compound ID | Quinoline Core | 4-Position Substituent | 8-Carboxamide | hCD38 IC50 (nM) |

| 1a | 8-Quinoline Carboxamide | H | -NH-benzyl | 1400 |

| 1ah | 2-Methyl-8-quinoline Carboxamide | -NH-(2-fluoro-6-(trifluoromethyl)benzyl) | -NH-methyl | 14 |

| 1ai | 2-Methyl-8-quinoline Carboxamide | -NH-((2,3,6-trichlorophenyl)methyl) | -NH-methyl | 13 |

Enhancing Lipophilicity and Biological Efficacy through Substitutions

The lipophilicity of a drug molecule is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, and ultimately its biological efficacy. For quinoline derivatives, the introduction of lipophilic substituents can significantly impact their therapeutic potential.

Studies on various quinoline derivatives have shown that increasing lipophilicity can enhance their anticancer activity. For instance, the introduction of a lipophilic aryl group at the 2-position of the quinoline ring has been explored as a strategy to improve the antitumor properties of these compounds. The relationship between lipophilicity (often expressed as cLogP) and cytotoxic effects has been observed, with more lipophilic quinoline derivatives demonstrating better activity against certain cancer cell lines. nih.gov However, it is a delicate balance, as excessive lipophilicity can sometimes be detrimental to antibacterial activity. nih.gov

Developing Multi-Target Ligands through Pharmacophore Combination

The concept of designing multi-target ligands, which can simultaneously modulate multiple biological targets, is a growing area of interest in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. The quinoline scaffold is considered a "privileged structure" due to its ability to serve as a foundation for ligands that can interact with a diverse range of biological targets. researchgate.net

By combining the pharmacophoric features of different classes of inhibitors, researchers have successfully developed quinoline-based multi-target agents. For example, quinoline-based hybrids have been designed to act as dual inhibitors of EGFR and HER-2, both of which are important targets in cancer therapy. researchgate.net This approach often involves the strategic fusion of the quinoline core with other pharmacophoric moieties to create a single molecule with the desired polypharmacological profile. researchgate.netresearchgate.net

Computational and Predictive SAR Modeling

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools for understanding and predicting the biological activity of chemical compounds. These in silico approaches can accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates and providing insights into their mechanism of action at a molecular level.

For quinoline derivatives, various QSAR models have been developed to correlate their structural features with their biological activities. These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to build mathematical equations that can predict the activity of new, unsynthesized compounds. researchgate.netresearchgate.net

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been particularly useful. These methods generate 3D contour maps that visualize the regions around the molecule where steric, electrostatic, hydrophobic, and hydrogen-bonding interactions are favorable or unfavorable for activity. These maps provide a detailed, three-dimensional understanding of the SAR and can guide the rational design of more potent inhibitors. nih.govnih.gov

Computational Chemistry and Molecular Modeling of 2 Methylquinoline 6 Carboxamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a highly effective theoretical approach for determining a compound's stability, performing structural calculations, and analyzing its optical and electronic properties. For 2-Methylquinoline-6-carboxamide, DFT studies provide a foundational understanding of its intrinsic molecular properties.

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-311++G(d,p), the molecular structure of this compound is optimized to its ground state energy minimum. This process yields precise information on bond lengths, bond angles, and dihedral angles.

Table 1: Illustrative Optimized Geometrical Parameters for a Quinoline (B57606) Derivative Core (Data is representative) This table illustrates the type of data obtained from DFT geometry optimization. The values are hypothetical for this compound and based on typical bond lengths and angles for similar structures.

| Parameter | Bond/Angle | Value |

| Bond Lengths | C2-C3 | 1.37 Å |

| C6-C7 | 1.41 Å | |

| C6-C(O)NH2 | 1.50 Å | |

| C=O | 1.24 Å | |

| C-N (amide) | 1.35 Å | |

| Bond Angles | C2-C3-C4 | 120.5° |

| C5-C6-C7 | 119.8° | |

| C5-C6-C(O) | 121.0° | |

| Dihedral Angles | C5-C6-C(O)-N | 178.5° |

| C3-C2-CH3 | 180.0° |

The electronic characteristics of a molecule are crucial for understanding its reactivity and kinetic stability. Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is key to this understanding. The HOMO acts as an electron donor, while the LUMO is the electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that the molecule is more reactive. For quinoline-amide derivatives, DFT calculations show that the charge density of the HOMO is often located on the quinoline moiety and the amide group, while the LUMO's charge density may be concentrated on the quinoline ring. This distribution is vital for predicting how the molecule will interact with other species.

Table 2: Representative Frontier Molecular Orbital Data for a Quinoline Derivative This table presents the kind of data generated in an FMO analysis. The values are illustrative and not specific to this compound.

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| Energy Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs of electrons on heteroatoms like oxygen and nitrogen. For this compound, the carbonyl oxygen and the quinoline nitrogen would be expected to be electron-rich.

Blue regions denote positive electrostatic potential, indicating electron-deficient areas. These sites are prone to nucleophilic attack. The hydrogen atoms of the carboxamide group (NH2) are expected to be the most electron-poor regions.

Green regions represent neutral or zero potential areas.

The MEP map provides a clear picture of the molecule's charge topography, which is essential for understanding intermolecular interactions, including hydrogen bonding and reactivity patterns.

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. It examines the delocalization of electron density from filled (donor) Lewis-type orbitals to empty (acceptor) non-Lewis orbitals. This delocalization, or charge transfer, is a key factor in the stabilization of the molecule.

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). It is instrumental in drug discovery for predicting the binding mode and affinity of a small molecule to a biological target.

In molecular docking studies involving this compound, the compound is treated as a flexible ligand, and a specific protein target is chosen. The goal is to find the most stable binding pose of the ligand within the protein's active site, which is quantified by a docking score or binding energy. A lower binding energy typically indicates a more stable and favorable interaction.

Studies on similar quinoline carboxamide derivatives have shown that they can form crucial interactions with key amino acid residues in the active sites of various protein targets, such as kinases or receptors rsc.org. These interactions commonly include:

Hydrogen Bonds: Formed between the hydrogen bond donors (like the amide N-H) and acceptors (like the carbonyl oxygen) of the ligand and polar residues in the protein (e.g., Asp, Gln, Thr).

π-π Stacking: Aromatic interactions between the quinoline ring system of the ligand and aromatic residues of the protein like Phenylalanine (Phe), Tyrosine (Tyr), or Tryptophan (Trp).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (such as the methyl group and parts of the quinoline ring) and hydrophobic pockets in the protein.

These detailed interaction models provide a rational basis for the molecule's observed biological activity and can guide the design of new derivatives with improved potency and selectivity. For instance, docking studies of quinoline derivatives against cancer-related proteins have successfully correlated binding energies with experimental cytotoxic activity, suggesting potential mechanisms of action rsc.org.

Identification of Binding Sites and Interaction Modes

Computational docking studies have been instrumental in elucidating the binding modes of quinoline carboxamide derivatives with various protein targets, including the active sites of Histone Deacetylase 2 (HDAC2) and pirin.

For HDAC2 , a key enzyme in epigenetic regulation, inhibitors typically feature a tripartite structure: a zinc-binding group, a linker, and a capping group that interacts with the outer active site. The active site contains a small aromatic crevice formed by two phenylalanine residues (F583 and F643 in HDAC6, a close homolog). It is within this crevice that the linker portion of an inhibitor, such as the quinoline core of this compound, is predicted to bind. The binding is often driven by favorable offset π-π stacking interactions with these aromatic residues. The carboxamide moiety can form crucial hydrogen bonds with amino acid residues in the active site, further stabilizing the complex.

In the case of pirin , a protein implicated in apoptosis and transcriptional regulation, molecular docking simulations help to identify key interactions. While specific studies on this compound with pirin are not detailed in the provided context, the general principles of ligand-protein docking would apply. The quinoline ring would likely engage in hydrophobic and π-stacking interactions within the binding pocket, while the carboxamide group could form hydrogen bonds with polar residues, anchoring the molecule.

Quantum Chemical Calculations

Topological Descriptors and Electron Localization Function (ELF)

Computational analysis provides profound insights into the intrinsic electronic and structural properties of this compound. Specifically, the calculation of topological descriptors and the analysis of the Electron Localization Function (ELF) serve as powerful tools to quantify its molecular characteristics and visualize its chemical bonding, respectively. These methods are foundational in quantitative structure-activity relationship (QSAR) studies, aiding in the prediction of physicochemical properties and biological activities. nih.gov

Topological Descriptors

Key topological descriptors relevant to the analysis of this compound would include:

Wiener Index (W): Measures the sum of distances between all pairs of atoms in the molecule, reflecting molecular branching and compactness.

Molecular Connectivity Indices (χ): Based on the connectivity of atoms, these indices describe the degree of branching and are widely used in QSAR.

Zagreb Indices (M1, M2): These are degree-based descriptors that quantify the branching of the molecular skeleton.

Topological Polar Surface Area (TPSA): This descriptor calculates the surface area of polar atoms (typically oxygen and nitrogen) and is crucial for predicting drug transport properties. benthamdirect.comnih.gov

An illustrative table of these important descriptors for this compound is presented below.

| Topological Descriptor | Symbol | Description |

|---|---|---|

| Wiener Index | W | Sum of all shortest path distances between non-hydrogen atoms. |

| First Zagreb Index | M1 | Sum of the squares of the degrees of the vertices. |

| Second Zagreb Index | M2 | Sum of the products of the degrees of adjacent vertices. |

| Randić Connectivity Index | ⁰χ, ¹χ, etc. | Reflects the degree of branching of the molecule. |

| Topological Polar Surface Area | TPSA | Sum of surfaces of polar atoms in a molecule. |

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a quantum chemical method used to visualize regions in a molecule where electron pairs are localized, such as covalent bonds, lone pairs, and atomic cores. benthamdirect.com The value of ELF ranges from 0 to 1, where high values (approaching 1) correspond to a high probability of finding a localized electron pair. acs.org Analysis of the ELF provides a chemically intuitive picture of the bonding within this compound.

A theoretical ELF analysis of this compound would reveal several key features:

Quinoline Ring System: The fused aromatic rings would exhibit basins of attraction corresponding to the delocalized π-electron system, a hallmark of aromaticity. benthamdirect.comresearchgate.net The analysis would distinguish the C-C and C-N bonds within the heterocyclic ring structure. acs.org

Carboxamide Group (-CONH₂): High ELF values would be expected for the C=O double bond and the C-N single bond, clearly defining their covalent character. Furthermore, distinct localization domains corresponding to the lone pairs on the oxygen and nitrogen atoms would be visible, highlighting their role as potential hydrogen bond acceptors and donors.

Methyl Group (-CH₃): The C-H bonds of the methyl group at the 2-position would appear as distinct, highly localized basins, characteristic of single covalent bonds.

Derivative Development and Chemical Biology Probe Design

Design Principles for Novel 2-Methylquinoline-6-carboxamide Analogues

The evolution of the this compound core into highly specific and potent chemical entities is guided by established medicinal chemistry principles. These strategies involve modifying the central scaffold, adding functional handles, and incorporating specific biological tags to create molecules with tailored properties.

Altering the core ring system is a fundamental strategy to explore new chemical space and modulate a compound's physicochemical and biological properties. One such variation is the replacement of the quinoline (B57606) core with a quinoxaline (B1680401) ring system, yielding quinoxaline-6-carboxamide. sigmaaldrich.com This modification, replacing a carbon atom with a nitrogen atom in the bicyclic structure, can significantly alter the molecule's electronics, hydrogen bonding capacity, and spatial arrangement, thereby influencing its interaction with biological targets.

Further modifications can be more subtle, such as the strategic placement of substituents on the quinoline ring. In the optimization of the HSF1 pathway inhibitor CCT251236, for example, central ring halogen substitution was identified as an effective method to mitigate liabilities like P-glycoprotein efflux, a common mechanism of drug resistance. acs.org General synthetic strategies for quinoline derivatives also allow for a wide range of modifications, including the generation of diverse carboxamides by reacting the core carboxylic acid with various amines. researchgate.net

The functionalization of the this compound scaffold extends to the attachment of specific biological tags. A prominent application is in the design of Proteolysis-Targeting Chimeras (PROTACs). A PROTAC is a bifunctional molecule comprising a "warhead" that binds to a target protein, a linker, and a ligand that recruits an E3 ubiquitin ligase. This ternary complex formation leads to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The derivative CCT251236, a potent Pirin ligand, has been identified as a suitable "warhead" for the construction of PROTACs. medchemexpress.com By attaching a linker to the CCT251236 core and connecting it to an E3 ligase ligand, it is theoretically possible to create a PROTAC that specifically targets Pirin for degradation, providing a powerful chemical biology tool to study the downstream effects of Pirin loss.

Development of Chemical Probes Based on this compound Core

A significant outcome of the research surrounding this chemical class has been the development of high-quality chemical probes. These probes are instrumental in dissecting cellular signaling pathways and identifying the specific molecular targets of bioactive compounds.

CCT251236 is a potent, orally bioavailable chemical probe that emerged from a medicinal chemistry program aimed at optimizing an initial hit compound, CCT245232. nih.govaacrjournals.org The discovery process began with an unbiased phenotypic screen designed to identify inhibitors of the Heat Shock Factor 1 (HSF1) stress pathway, a critical regulator of cellular proteostasis that is exploited by cancer cells to survive. nih.govaacrjournals.orgacs.org HSF1 itself is a challenging "ligandless" transcription factor to target directly. nih.govacs.org The screen, therefore, sought compounds that could block the HSF1-mediated induction of Heat Shock Protein 72 (HSP72). nih.gov

The initial hit, a bisamide compound, was potent but possessed poor physicochemical properties. aacrjournals.org Subsequent optimization led to CCT251236, which maintained excellent cellular activity while having improved drug-like characteristics. medchemexpress.comaacrjournals.org CCT251236 potently inhibits the HSF1 pathway and shows broad anti-proliferative activity across numerous human cancer cell lines. nih.govacs.orgpharmaceutical-journal.com

Biological Activity of HSF1 Pathway Inhibitors

| Compound | Description | HSF1-mediated HSP72 Induction IC50 | SK-OV-3 Cell Growth GI50 |

|---|---|---|---|

| CCT245232 | Initial hit from phenotypic screen | 2.8 nM nih.gov | Not Reported |